molecular formula C12H14FN3O2 B1446410 3-(Boc-amino)-6-fluoro-1H-indazole CAS No. 1176089-41-0

3-(Boc-amino)-6-fluoro-1H-indazole

Cat. No. B1446410
M. Wt: 251.26 g/mol
InChI Key: KDUYTDJDFFONOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Boc-amino)-6-fluoro-1H-indazole is a heterocyclic compound that belongs to the class of indazoles, a type of heterocyclic amine. It is a versatile compound with a wide range of applications in organic synthesis and scientific research. It is an important building block in the synthesis of several biologically active molecules, such as peptidomimetics and peptidomimetic libraries. It has also been used in the synthesis of several drugs, including antibiotics and antifungal agents. In addition, 3-(Boc-amino)-6-fluoro-1H-indazole has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1H-indazole, including structures similar to 3-(Boc-amino)-6-fluoro-1H-indazole, have demonstrated significant anticancer activity. For instance, a series of 6-substituted amino-1H-indazole derivatives were synthesized and evaluated for antiproliferative activity in various human cancer cell lines. One such derivative exhibited potent antiproliferative activity in human colorectal cancer cells (HCT116) and was deemed effective for further development as a novel anticancer agent (Ngo Xuan Hoang et al., 2022).

Enzyme Inhibition

Some indazole derivatives, including those with structural similarities to 3-(Boc-amino)-6-fluoro-1H-indazole, have been found to inhibit certain enzymes. For example, a study investigated the inhibitory effects of indazoles on bovine milk lactoperoxidase (LPO), an enzyme with antimicrobial properties. It was found that all studied indazole molecules exhibited strong inhibitory effects on LPO activity (Z. Köksal & Z. Alım, 2018).

Antimicrobial Activity

Indazole derivatives have also shown promise in antimicrobial applications. A study synthesized and evaluated the antimicrobial activity of pyrimidine fused indazole derivatives, which exhibited significant activity against various Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi (T. Yakaiah et al., 2008).

properties

IUPAC Name

tert-butyl N-(6-fluoro-1H-indazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c1-12(2,3)18-11(17)14-10-8-5-4-7(13)6-9(8)15-16-10/h4-6H,1-3H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUYTDJDFFONOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-amino)-6-fluoro-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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